3-Methyl-3-propylpyrrolidine-2,5-dione
Overview
Description
3-Methyl-3-propylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound’s SMILES string representation isCCCC1(C)CC(=O)NC1=O
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 76-77 °C (lit.) . The compound’s InChI key isVXXGMHKGORIRTK-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial Activity
Research has revealed that derivatives of pyrrolidine diones, including those similar to 3-Methyl-3-propylpyrrolidine-2,5-dione, show promising antimicrobial properties. For instance, a study conducted by Cvetković et al. (2019) synthesized various 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, finding some of these compounds to exhibit significant antifungal activities against a range of test fungi (Cvetković et al., 2019).
Molecular Structure Analysis
The molecular structure and tautomerism of compounds like this compound have been a subject of interest. Tenon et al. (2000) investigated the molecular structure of 1-methylpyrrolidine-2,5-dione, a compound structurally related to this compound, and discussed its packing stabilized by weak intermolecular hydrogen bonds (Tenon, Carles, & Aycard, 2000).
Synthesis and Biochemical Evaluation
The synthesis and evaluation of this compound derivatives have been explored for various biochemical applications. For example, Daly et al. (1986) prepared a series of (aminophenyl)pyrrolidine-2,5-diones, closely related to this compound, and evaluated their inhibitory activity toward specific enzyme systems (Daly et al., 1986).
Antioxidant Activity
Hakobyan et al. (2020) investigated the antioxidant activity of N-aminomethyl derivatives of ethosuximide, a compound related to this compound. Their study focused on the synthesized compounds' effects on certain blood coagulation system parameters (Hakobyan et al., 2020).
Stereoselective Synthesis
Stereoselective synthesis involving compounds like this compound has been a key area of research. Jumali et al. (2017) explored the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate product in the synthesis of natural bioactive compounds (Jumali et al., 2017).
Future Directions
Pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, continue to be of interest in drug research and development due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Properties
IUPAC Name |
3-methyl-3-propylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGMHKGORIRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933705 | |
Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1497-19-4 | |
Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylpropylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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